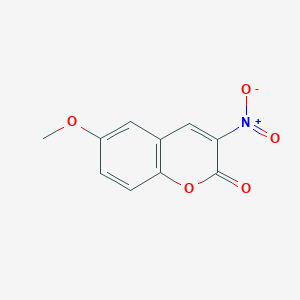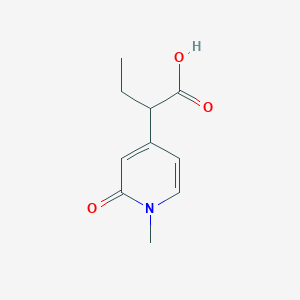![molecular formula C11H19N3O B13309715 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in the presence of a reducing agent . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium acetate. The product is then purified through filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar compounds to 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol include other pyrazole derivatives such as:
3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile: A derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines a cyclohexanol moiety with a pyrazole ring, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
4-[(5-methyl-1H-pyrazol-4-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H19N3O/c1-8-9(7-13-14-8)6-12-10-2-4-11(15)5-3-10/h7,10-12,15H,2-6H2,1H3,(H,13,14) |
InChI Key |
SQTLEUOCTXPGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13309641.png)






![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)


![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)

